An In-depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS No. 914106-35-7)
An In-depth Technical Guide to 4-(Dibromomethyl)-3-methoxybenzonitrile (CAS No. 914106-35-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dibromomethyl)-3-methoxybenzonitrile is a key organic intermediate characterized by a benzonitrile scaffold substituted with a dibromomethyl and a methoxy group.[1][2] Its Chemical Abstracts Service (CAS) number is 914106-35-7.[2][3][4] This compound has garnered significant attention in medicinal chemistry and pharmaceutical development due to its versatile reactivity, which makes it a valuable building block for the synthesis of complex, biologically active molecules.[1][5] The presence of the dibromomethyl group, in particular, offers a reactive handle for a variety of chemical transformations, while the nitrile and methoxy functionalities contribute to the overall electronic properties and binding interactions of the parent molecule and its derivatives.
This technical guide provides a comprehensive overview of 4-(dibromomethyl)-3-methoxybenzonitrile, including its synthesis, purification, chemical properties, and applications in drug discovery, with a focus on its role as a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, finerenone. Safety and handling protocols for this and similar brominated compounds are also discussed to ensure safe laboratory practices.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(dibromomethyl)-3-methoxybenzonitrile is presented in the table below.
| Property | Value | Source |
| CAS Number | 914106-35-7 | [2][3][4] |
| Molecular Formula | C₉H₇Br₂NO | [1][2] |
| Molecular Weight | 304.97 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][6] |
| IUPAC Name | 4-(dibromomethyl)-3-methoxybenzonitrile | [2] |
Synthesis and Purification
The primary synthetic route to 4-(dibromomethyl)-3-methoxybenzonitrile involves the free-radical bromination of 3-methoxy-4-methylbenzonitrile. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][7] The reaction proceeds via a free-radical chain mechanism at the benzylic position.[1]
Reaction Mechanism: Free-Radical Bromination
The synthesis of 4-(dibromomethyl)-3-methoxybenzonitrile from 3-methoxy-4-methylbenzonitrile is a classic example of a Wohl-Ziegler bromination. The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical, in turn, abstracts a benzylic hydrogen from 3-methoxy-4-methylbenzonitrile to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the monobrominated product and a succinimidyl radical, which continues the chain reaction. A second bromination occurs in a similar fashion to yield the desired dibrominated product. The use of approximately 2.5 equivalents of NBS is often cited in patent literature to achieve selective dibromination.[1]
Caption: Free-radical bromination of 3-methoxy-4-methylbenzonitrile.
Experimental Protocol: Synthesis of 4-(Dibromomethyl)-3-methoxybenzonitrile
This protocol is a representative procedure based on established methods for benzylic bromination.[7][8][9]
Materials:
-
3-methoxy-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS) (2.2 equivalents)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent (e.g., chlorobenzene)[1]
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-methoxy-4-methylbenzonitrile in anhydrous CCl₄.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 8-12 hours. The reaction can be initiated with a UV lamp.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification
The crude 4-(dibromomethyl)-3-methoxybenzonitrile can be purified by recrystallization or column chromatography.
Recrystallization:
A common solvent system for the recrystallization of similar aromatic compounds is ethanol/water or toluene/heptane.[7][10] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.
Column Chromatography:
For higher purity, the crude product can be purified by flash column chromatography on silica gel.[1][11] A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired product.[11]
Analytical Characterization
The structure and purity of 4-(dibromomethyl)-3-methoxybenzonitrile are typically confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the dibromomethyl proton (a singlet).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, the methoxy carbon, and the dibromomethyl carbon.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound (304.97 g/mol ).[1][2] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms.
Applications in Drug Discovery and Development
4-(Dibromomethyl)-3-methoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its primary application is in the synthesis of non-steroidal mineralocorticoid receptor (MR) antagonists.[12][13]
Key Intermediate in the Synthesis of Finerenone
Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist developed for the treatment of chronic kidney disease and heart failure.[12][14] 4-(Dibromomethyl)-3-methoxybenzonitrile serves as a precursor to 4-formyl-3-methoxybenzonitrile, a key building block in the synthesis of finerenone.[12][15][16][17] The dibromomethyl group is hydrolyzed to an aldehyde to form 4-formyl-3-methoxybenzonitrile.[12]
Caption: Synthesis of Finerenone from 4-(Dibromomethyl)-3-methoxybenzonitrile.
Other Potential Applications
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1] The reactivity of the dibromomethyl group in 4-(dibromomethyl)-3-methoxybenzonitrile allows for the introduction of various functional groups, making it a versatile starting material for the synthesis of novel drug candidates.
Safety and Handling
Brominated organic compounds, including 4-(dibromomethyl)-3-methoxybenzonitrile, should be handled with care due to their potential toxicity and reactivity.[18]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20][21]
-
All handling should be performed in a well-ventilated fume hood.[18][19]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[18]
Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[18]
-
All waste containing brominated compounds should be collected in designated, properly labeled containers for hazardous waste disposal.[18]
Conclusion
4-(Dibromomethyl)-3-methoxybenzonitrile is a synthetically important intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of finerenone. Its preparation via free-radical bromination is a well-established process, and the compound's reactivity provides a platform for the development of novel therapeutics. A thorough understanding of its synthesis, purification, and handling is crucial for researchers and scientists working in drug discovery and development.
References
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